Cas no 403-58-7 ([(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene)

[(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene is a fluorinated organosulfur compound characterized by its tetrafluoroethylthio (–SC₂F₄H) substituent attached to a benzene ring. This structure imparts unique physicochemical properties, including enhanced thermal stability, chemical resistance, and hydrophobic characteristics. The compound is of interest in advanced material synthesis, particularly in the development of specialty polymers, agrochemicals, and pharmaceuticals, where fluorine incorporation improves performance attributes such as bioavailability or environmental persistence. Its reactivity allows for further functionalization, making it a versatile intermediate in organic and organofluorine chemistry. Handling requires standard precautions for fluorinated compounds, with attention to stability under specific conditions.
[(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene structure
403-58-7 structure
Product Name:[(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene
CAS No:403-58-7
MF:C8H6F4S
MW:210.191854953766
CID:2826089
PubChem ID:12780701
Update Time:2025-06-14

[(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene Chemical and Physical Properties

Names and Identifiers

    • [(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene
    • DTXSID60509685
    • SCHEMBL10978406
    • 403-58-7
    • FRSVZNZHUYHROO-UHFFFAOYSA-N
    • EN300-37385142
    • Benzene, [(1,1,2,2-tetrafluoroethyl)thio]-
    • Inchi: 1S/C8H6F4S/c9-7(10)8(11,12)13-6-4-2-1-3-5-6/h1-5,7H
    • InChI Key: FRSVZNZHUYHROO-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)C(C(F)F)(F)F

Computed Properties

  • Exact Mass: 210.01263401Da
  • Monoisotopic Mass: 210.01263401Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 25.3Ų

[(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene Pricemore >>

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Additional information on [(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene

Recent Advances in the Study of 403-58-7 and [(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene in Chemical Biology and Pharmaceutical Research

The compound with CAS number 403-58-7, known chemically as [(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique tetrafluoroethylthio group attached to a benzene ring, exhibits promising properties for various applications, including drug development, material science, and agrochemicals. Recent studies have focused on its synthesis, reactivity, and potential biological activities, making it a subject of intense scientific inquiry.

One of the key areas of research involving 403-58-7 is its role as a building block in the synthesis of more complex molecules. The tetrafluoroethylthio group is known for its electron-withdrawing properties, which can significantly alter the electronic characteristics of the benzene ring. This modification has been exploited in the design of novel pharmaceuticals, where the introduction of fluorine atoms often enhances metabolic stability and bioavailability. Recent publications have highlighted efficient synthetic routes to [(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene, including palladium-catalyzed cross-coupling reactions and radical-based methodologies.

In addition to its synthetic utility, [(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene has been investigated for its potential biological activities. Preliminary studies suggest that this compound may exhibit antimicrobial and anti-inflammatory properties, although the mechanisms of action remain under investigation. Researchers have also explored its use as a probe in chemical biology, leveraging its unique spectroscopic properties to study protein-ligand interactions and enzyme kinetics. These applications underscore the versatility of 403-58-7 in both basic and applied research.

Another notable aspect of recent research is the exploration of [(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene in material science. The incorporation of fluorine atoms into organic materials often imparts desirable properties such as thermal stability, chemical resistance, and low surface energy. Studies have demonstrated that derivatives of 403-58-7 can serve as precursors for the development of advanced polymers and coatings, with potential applications in electronics and nanotechnology. These findings open new avenues for the utilization of this compound beyond traditional pharmaceutical contexts.

Despite these advancements, challenges remain in the large-scale production and application of [(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene. Issues such as cost-effective synthesis, environmental impact, and scalability need to be addressed to fully realize its potential. Ongoing research aims to optimize synthetic protocols and explore greener alternatives, ensuring that the benefits of 403-58-7 can be harnessed sustainably. Collaborative efforts between academia and industry are expected to play a pivotal role in overcoming these hurdles.

In conclusion, the compound 403-58-7, or [(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene, represents a versatile and promising molecule in the realm of chemical biology and pharmaceutical research. Its unique structural features and diverse applications make it a focal point of contemporary scientific investigation. As research progresses, further insights into its properties and potential uses are anticipated, paving the way for innovative solutions in medicine, materials, and beyond. This briefing underscores the importance of continued exploration and investment in this area to unlock its full potential.

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